1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c18-13-5-3-12(4-6-13)16-21-14(11-24-16)7-8-19-17(22)20-10-15-2-1-9-23-15/h1-6,9,11H,7-8,10H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWZIQJBWZABQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of 1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multiple steps, typically starting from readily available thiazole derivatives. The thiazole ring is crucial due to its biological relevance. The general synthetic pathway includes:
- Formation of the Thiazole Ring : Utilizing thiourea and appropriate halides to create the thiazole core.
- Substitution Reactions : Introducing the 4-fluorophenyl group and the thiophenyl moiety through nucleophilic substitutions.
- Urea Formation : Finalizing the structure by forming the urea linkage with ethylamine derivatives.
Antiparasitic Activity
Recent studies have highlighted that compounds similar to 1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exhibit significant antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, related thiazole derivatives demonstrated IC50 values around 0.42 μM to 0.80 μM, indicating potent trypanocidal properties .
Antimicrobial Activity
Compounds containing thiazole and urea motifs have shown broad-spectrum antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, with some derivatives outperforming traditional antibiotics like ampicillin and streptomycin . The mechanism often involves inhibition of bacterial topoisomerases, which are essential for DNA replication.
Anticancer Properties
Thiazole-based compounds have also been investigated for their anticancer potential. Studies indicate that they can induce apoptosis in cancer cell lines through various pathways, including caspase activation and modulation of cell cycle progression. For example, certain thioamide derivatives exhibited selective cytotoxicity against specific cancer cell lines with GI50 values ranging from 15 μM to 28 μM .
The biological activity of 1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives inhibit critical enzymes in pathogens, such as topoisomerases in bacteria.
- Cell Membrane Disruption : Some compounds can disrupt bacterial membranes, leading to cell lysis.
- Apoptotic Pathways : In cancer cells, these compounds may activate apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative with a similar structure was tested against T. brucei and showed promising results in reducing parasite load in infected models.
- Case Study 2 : A related compound exhibited significant tumor reduction in xenograft models of breast cancer, demonstrating its potential as an anticancer agent.
Data Summary
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in the fight against Mycobacterium tuberculosis . A study synthesized several urea derivatives, including those with thiophene and thiazole moieties, and evaluated their antimycobacterial activity against drug-resistant strains. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis H37Rv, with some showing low cytotoxicity towards human cell lines. Molecular docking studies further supported these findings by suggesting effective interactions with the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of mycobacteria .
Antitumor Properties
Research has also explored the antitumor potential of this compound. In vitro studies demonstrated that derivatives of thiophene and thiazole exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth. Specific modifications to the urea structure have been linked to enhanced potency against cancer cells, indicating a structure-activity relationship that can be exploited for drug development .
Antioxidant Activity
The antioxidant properties of 1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea have also been investigated. Compounds featuring similar structural motifs have been shown to inhibit lipid peroxidation effectively, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant activity was assessed using the thiobarbituric acid reactive substances (TBARS) assay, with certain derivatives demonstrating significant inhibition of lipid peroxidation .
Structure-Activity Relationship Studies
A series of structure-activity relationship (SAR) studies have been conducted to optimize the biological efficacy of compounds related to 1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. These studies indicate that modifications at specific positions on the thiazole and thiophene rings can significantly influence biological activity. For instance, substituents that enhance hydrophobic interactions or introduce electron-withdrawing groups have been associated with improved potency against target pathogens .
Synthesis and Characterization
The synthesis of 1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves several steps, typically starting from commercially available precursors through condensation reactions followed by purification processes such as crystallization or chromatography. Characterization techniques including NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multi-step strategies combining thiazole ring formation, urea linkage assembly, and functional group modifications. Key methods include:
Urea Linkage Formation
The urea bridge is introduced via isocyanate coupling or Curtius rearrangement (Figure 2) :
-
Method A : Direct reaction of 4-(thiophen-2-yl)thiazol-2-amine derivatives with aryl isocyanates (e.g., 4-fluorophenyl isocyanate) in dry benzene under reflux .
-
Method B : Acyl azide intermediates undergo Curtius rearrangement to generate isocyanates, which subsequently react with amines .
Example Protocol :
-
Reactants : 2-(2-(4-Fluorophenyl)thiazol-4-yl)ethylamine + Thiophen-2-ylmethyl isocyanate
-
Solvent : Dry benzene
-
Temperature : 80°C (reflux)
-
Time : 12–24 h
Spectroscopic Characterization
Key spectral data confirm the structure and purity of the target compound:
¹H NMR Analysis
-
Urea NH protons : Two singlets at δ 11.20–10.72 ppm (NHₐ) and δ 9.50–8.63 ppm (NH_b) .
-
Thiophene protons : Multiplet signals between δ 7.37–6.83 ppm .
¹³C NMR Analysis
HRMS Validation
Catalytic Enhancements
-
Ultrasound irradiation reduces reaction time from hours to minutes (e.g., 20 min for thiazole formation) while improving yields (>85%) .
-
Magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride) enable solvent-free conditions and easy recovery, maintaining >80% yield over 4 cycles .
Green Chemistry Approaches
-
Solvent selection : Ethanol under ultrasound achieves 87% yield for thiazole intermediates .
-
Recycling : Catalysts retained >80% efficiency after three cycles (Table 1) .
Table 1 : Catalyst Recycling Performance
| Cycle | Yield (%) |
|---|---|
| 1 | 87 |
| 2 | 83 |
| 3 | 81 |
| 4 | 57 |
Docking Studies
Molecular docking reveals the urea carbonyl forms hydrogen bonds with Tyr158 (InhA enzyme), while the thiazole and thiophene rings engage in hydrophobic interactions with NAD⁺ and Ala198 .
Kinetic Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be contextualized against related urea derivatives and thiazole-containing analogs.
Structural and Functional Comparisons
Substituent Diversity :
- Thiophenemethyl vs. Aryl Ureas : Unlike analogs such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) , the target compound replaces the terminal aryl group with a thiophen-2-ylmethyl moiety. This substitution may enhance membrane permeability due to the sulfur atom’s polarizability and reduced steric hindrance .
- Fluorophenyl Positioning : The 4-fluorophenyl group on the thiazole ring contrasts with compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) , where chloro substituents are present. Fluorine’s electron-withdrawing effects may improve metabolic stability compared to chlorine .
Molecular Weight and Synthetic Efficiency: The molecular weight of the target compound is estimated to be ~400–420 g/mol (calculated from structural components), placing it within the range of analogs like 1-(3,4-dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11g) (534.2 g/mol) and simpler derivatives such as 1-phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11i) (466.2 g/mol) .
The target compound’s ethyl linker may introduce torsional flexibility, altering binding modes compared to rigid triazole-linked systems .
Table 1: Key Parameters of Selected Urea-Thiazole Derivatives
Key Observations
- Electronic Effects: Fluorine substituents (as in the target compound and 11a) improve metabolic stability and target affinity compared to non-fluorinated analogs .
- Heterocyclic Influence : Thiophene vs. phenyl in the urea moiety (target vs. 11i ) may alter solubility and bioavailability due to sulfur’s lone-pair interactions .
- Synthetic Accessibility : High yields (≥85%) for piperazine-thiazole derivatives suggest scalable routes, though the target compound’s synthesis may require optimization for the thiophenemethyl group.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how can intermediates be characterized?
A modular approach is advised:
- Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis using 4-fluorophenyl thiourea and α-bromo ketones.
- Step 2 : Functionalize the thiazole’s ethyl linker with a primary amine group for subsequent urea formation.
- Step 3 : React the amine intermediate with thiophen-2-ylmethyl isocyanate under inert conditions (e.g., dry DCM, 0–5°C) .
Characterization : Use H/C NMR to confirm regiochemistry of the thiazole and urea bonds. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies urea carbonyl stretches (~1640–1680 cm) .
Q. How can researchers resolve contradictory bioactivity data across different assays for this compound?
- Experimental Design : Include positive/negative controls (e.g., known kinase inhibitors for kinase assays) and validate assay conditions (pH, temperature, solvent compatibility).
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .
- Example : If inconsistent IC values arise in enzyme vs. cell-based assays, assess membrane permeability (via PAMPA) or metabolic stability (microsomal assays) .
Advanced Research Questions
Q. What computational methods are suitable for probing the structure-activity relationship (SAR) of this urea-thiazole derivative?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding between the urea moiety and catalytic lysine/aspartate residues.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Calculate binding free energy via MM-PBSA .
- QSAR : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electronic parameters (Hammett σ) from substituents on the thiophene/thiazole rings .
Q. How can crystallographic data inform the optimization of this compound’s selectivity?
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase domain). Analyze electron density maps (CCP4 suite) to identify key interactions.
- Selectivity Tuning : Modify the thiophen-2-ylmethyl group to reduce off-target interactions (e.g., introduce methyl or halide substituents) .
Q. What analytical techniques are critical for assessing metabolic stability in preclinical studies?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., oxidative defluorination or thiophene ring oxidation).
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .
- Strategies for Improvement : Introduce deuterium at labile positions or replace metabolically unstable groups (e.g., thiophene with furan) .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert gas flow rates) to mitigate batch-to-batch variability .
- Data Validation : Use open-access databases (PubChem, ChEMBL) to cross-reference spectral and bioactivity data .
- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, particularly when handling fluorinated or sulfur-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
